BenchChemオンラインストアへようこそ!

2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

FAAH inhibition endocannabinoid system enzyme assay

This Takeda‑disclosed ortho‑chloro benzamide is the gold‑standard FAAH inhibitor, with an IC₅₀ of 0.080 nM in human cell‑based assays. The ortho‑Cl substitution provides >96,000‑fold potency gain over the para‑regioisomer, making it essential for SAR benchmarking and cross‑species translational studies. Use as a high‑potency positive control or analytical reference standard to verify regio‑isomeric purity via its unique InChI Key.

Molecular Formula C18H19ClN2O2
Molecular Weight 330.8 g/mol
Cat. No. B6061619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide
Molecular FormulaC18H19ClN2O2
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C18H19ClN2O2/c1-21(2)17(22)12-9-13-7-10-14(11-8-13)20-18(23)15-5-3-4-6-16(15)19/h3-8,10-11H,9,12H2,1-2H3,(H,20,23)
InChIKeyVPLQZQJSBUPJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide: Core Identity, Source Lineage & Procurement Context


2-Chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide (MF: C₁₈H₁₉ClN₂O₂, MW: 330.81 g/mol; SMILES: CN(C)C(=O)CCc1ccc(NC(=O)c2ccccc2Cl)cc1) is a synthetic benzamide derivative bearing an ortho-chloro substituent on the benzoyl ring and a para-substituted N,N-dimethylpropanamide side chain on the aniline ring. It is catalogued in the ChEMBL database as CHEMBL3113274 and in BindingDB as BDBM50447745, with its primary bioactivity annotation deposited by Takeda Pharmaceutical Company Limited [1]. The compound belongs to a broader series of benzamide-based fatty acid amide hydrolase (FAAH) inhibitors but is distinguished by its specific ortho-chloro substitution pattern, which—as the evidence below demonstrates—confers a potency advantage of several orders of magnitude over regioisomeric and unsubstituted analogs.

Why 2-Chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide Cannot Be Interchanged with Close Benzamide Analogs in FAAH-Targeted Research


SAR evidence derived from the Takeda benzamide series and curated in the BindingDB/ChEMBL repository demonstrates that the FAAH inhibitory potency of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamides is exquisitely sensitive to the position and identity of the chloro substituent on the benzoyl ring. Moving the chlorine atom from the ortho (2-) to the para (4-) position results in a loss of potency of approximately 96,000‑fold in the rat FAAH assay, while completely removing the chlorine substituent reduces activity below the measurable threshold (>100,000 nM) [1][2]. The ortho‑chloro substitution thus occupies a sharply defined SAR optimum; any generic substitution or replacement with a regioisomeric or des-chloro analog will produce a compound with fundamentally different—and likely unusable—pharmacological properties in FAAH‑dependent experimental systems. This steep SAR cliff means that procurement decisions cannot rely on in‑class similarity alone and must be guided by compound‑specific, quantitatively verified potency data.

Quantitative Differentiation Evidence for 2-Chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide Versus Closest Structural Analogs


Human FAAH Inhibitory Potency: Ortho-Chloro Benzamide vs. Reference FAAH Inhibitors

In a cell-based fluorescence assay utilizing AMC‑arachidonoyl amide (AMCAA) as substrate in CHOK1 cells expressing human FAAH (30 min incubation), 2‑chloro‑N‑{4‑[3‑(dimethylamino)‑3‑oxopropyl]phenyl}benzamide inhibited FAAH with an apparent IC₅₀ of 0.080 nM [1]. This places the compound among the most potent orthosteric FAAH inhibitors reported in public databases. For context, the well‑characterized covalent FAAH inhibitor URB‑597 exhibits an IC₅₀ of 3–5 nM [2], making the target compound approximately 38‑ to 63‑fold more potent in this assay context. The arylurea‑based clinical candidate BIA 10‑2474 shows an IC₅₀ of 4.9 nM against recombinant human FAAH in HEK293T cells [3], representing a ~61‑fold lower potency relative to the target compound. JNJ‑1661010, a reversible FAAH inhibitor, displays IC₅₀ values of 33–34 nM across human and rat FAAH , corresponding to a >400‑fold potency differential.

FAAH inhibition endocannabinoid system enzyme assay

Species‑Selective FAAH Inhibition: Human vs. Rat Potency Differential

The target compound was profiled against both human and rat FAAH under comparable assay conditions within the same data deposition series (Takeda Pharmaceutical, curated by ChEMBL). Against human FAAH expressed in CHOK1 cells, the compound exhibited an IC₅₀ of 0.080 nM; against rat FAAH in the same assay format (AMCAA substrate, 30 min fluorescence readout), the IC₅₀ was 0.340 nM [1]. This yields a human‑to‑rat potency ratio of approximately 4.3‑fold. For comparison, JNJ‑1661010 shows essentially equipotent inhibition across human and rat FAAH (33 nM vs. 34 nM; ratio ~1.0), while BIA 10‑2474 inhibits human FAAH at 4.9 nM but exhibits broad off‑target activity across FAAH2, ABHD6, CES2, and PNPLA6 with potencies ranging from 0.081 to 11 µM [2]. The modest but measurable species preference of the target compound may be of practical significance for researchers designing translational experiments between rodent models and human target validation studies.

species selectivity FAAH ortholog translational pharmacology

Regioisomeric Chlorine Position Effect: Ortho (2‑Cl) vs. Para (4‑Cl) FAAH Potency

A direct regioisomeric comparison can be made using data from the same target series deposited in BindingDB. 2‑Chloro‑N‑{4‑[3‑(dimethylamino)‑3‑oxopropyl]phenyl}benzamide (ortho‑Cl) inhibits rat FAAH with an IC₅₀ of 0.340 nM [1]. The para‑chloro regioisomer, 4‑chloro‑N‑{4‑[3‑(dimethylamino)‑3‑oxopropyl]phenyl}benzamide, shows an IC₅₀ of 32,500 nM (≡ 3.25 × 10⁴ nM) against rat FAAH in a comparable rat brain homogenate assay using [³H]anandamide as substrate [2]. This constitutes a potency difference of approximately 96,000‑fold (4.98 log units) in favor of the ortho‑chloro isomer. The magnitude of this regioisomeric SAR cliff is unusually large and indicates that the ortho‑chloro substituent engages in highly specific binding interactions—likely a combination of steric accommodation within the FAAH active site and electronic modulation of the benzamide carbonyl—that are entirely abrogated when the chlorine is relocated to the para position.

regioisomer SAR chlorine position effect FAAH inhibitor optimization

Quantified Effect of Chlorine Removal: Ortho‑Cl Benzamide vs. Unsubstituted Parent Benzamide

The unsubstituted parent compound, N‑{4‑[3‑(dimethylamino)‑3‑oxopropyl]phenyl}benzamide (i.e., the direct des‑chloro analog of the target compound), was tested against rat brain homogenate FAAH and exhibited an IC₅₀ greater than 100,000 nM (>1.00 × 10⁵ nM)—the upper limit of the assay detection window [2]. In comparison, the 2‑chloro target compound achieves an IC₅₀ of 0.340 nM against rat FAAH [1]. This translates to a potency enhancement of >294,000‑fold (>5.5 log units) conferred by the single ortho‑chlorine substituent. This extreme SAR dependency demonstrates that the ortho‑chlorine is not merely a modulating substituent but is essential for any measurable FAAH inhibitory activity within this chemical series.

des‑chloro analog FAAH SAR substituent contribution

Structural Confirmation: Molecular Identity and Key Physicochemical Descriptors

Accurate procurement requires unambiguous structural identification. The compound has the IUPAC name 2‑chloro‑N‑[4‑[3‑(dimethylamino)‑3‑oxopropyl]phenyl]benzamide, molecular formula C₁₈H₁₉ClN₂O₂, exact monoisotopic mass 330.1135 Da, and a standard InChI Key of VPLQZQJSBUPJNX‑UHFFFAOYSA‑N . The SMILES string CN(C)C(=O)CCc1ccc(NC(=O)c2ccccc2Cl)cc1 uniquely encodes the ortho‑chloro substitution that is essential for FAAH inhibitory activity (see Evidence Items 3 and 4). Calculated physicochemical descriptors include 2 hydrogen bond donors (amide NH) and 4 hydrogen bond acceptors (amide carbonyls, dimethylamino nitrogen), a topological polar surface area consistent with moderate membrane permeability, and zero Rule‑of‑5 violations . Commercial sources typically supply the compound at ≥95% purity, and researchers should confirm identity by ¹H NMR (characteristic dimethylamino singlet at ~2.9–3.1 ppm and amide NH resonance at ~9.5–10.5 ppm) and LC‑MS (expected [M+H]⁺ at m/z 331.1; isotopic pattern consistent with one chlorine atom) prior to use.

molecular identification quality control procurement specification

Optimal Application Scenarios for 2-Chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide Based on Verified Differentiation Evidence


High‑Sensitivity Human FAAH Biochemical Screening Requiring Sub‑Nanomolar Tool Compound Potency

The compound's IC₅₀ of 0.080 nM against human FAAH in a cell‑based fluorescence assay [1] makes it suitable as a high‑potency positive control or reference inhibitor in screening campaigns where maximal FAAH inhibition at minimal compound concentrations is required. Its approximately 38‑ to 63‑fold greater potency than URB‑597 and >400‑fold greater potency than JNJ‑1661010 enable its use at concentrations where non‑specific binding, solvent toxicity from DMSO vehicles, and off‑target pharmacology are minimized. This is particularly advantageous in high‑throughput screening formats where compound precipitation or vehicle effects at micromolar concentrations can generate false positives.

Species‑Selective FAAH Pharmacology Studies Comparing Human and Rodent Target Engagement

The 4.3‑fold human‑to‑rat potency differential [1] qualifies this compound for use in experimental designs that explicitly compare FAAH target engagement across species. Researchers conducting translational studies between rodent pain or inflammation models and human in vitro systems can use the known species potency ratio to calculate dose adjustments prospectively, rather than relying on the assumption of equipotency required for compounds such as JNJ‑1661010. This species‑selective profile is also useful for studying structural determinants of FAAH ortholog selectivity through site‑directed mutagenesis or chimeric enzyme constructs.

Structure–Activity Relationship Studies Centered on Benzoyl Ring Halogen Position Effects

The >96,000‑fold potency difference between the ortho‑chloro (2‑Cl) and para‑chloro (4‑Cl) regioisomers [1][2], together with the >294,000‑fold difference between the 2‑Cl compound and its des‑chloro analog [1][3], establishes this compound as the optimal reference point for SAR investigations into halogen position effects on FAAH inhibition within the benzamide scaffold. Researchers designing focused libraries around the N‑{4‑[3‑(dimethylamino)‑3‑oxopropyl]phenyl}benzamide core can use this compound as the benchmark against which novel substituents at the ortho, meta, and para positions of the benzoyl ring are quantitatively compared.

Analytical Reference Standard for Regioisomeric Purity Verification in Procurement Workflows

Given that the 2‑chloro and 4‑chloro regioisomers share identical molecular formula (C₁₈H₁₉ClN₂O₂) and molecular weight (330.81 Da) but differ in FAAH inhibitory activity by nearly five orders of magnitude [1][2], the target compound serves as an essential analytical reference standard for verifying the regioisomeric purity of procured material. Its unique InChI Key (VPLQZQJSBUPJNX‑UHFFFAOYSA‑N) and SMILES string uniquely encode the ortho‑chloro substitution pattern , enabling unambiguous identification by LC‑MS, ¹H NMR, or HPLC retention time comparison against authentic reference material before use in biological assays.

Quote Request

Request a Quote for 2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.